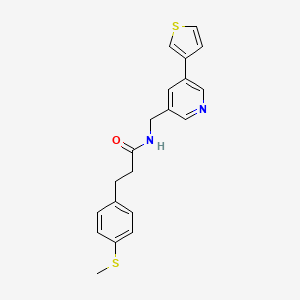

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

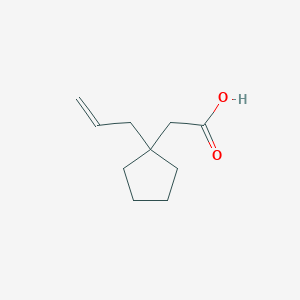

This compound is a type of organic compound known as a chromenone. Chromenones are a class of chemical compounds which contain a chromene core (a three-ring system consisting of two benzene rings joined by a pyran ring), with a ketone functional group attached .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a chromen-2-one core, with a 4-chlorophenyl group attached via an acryloyl group . This suggests the presence of conjugated double bonds, which could have implications for the compound’s chemical reactivity and physical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorophenyl group in this compound could increase its lipophilicity, which could in turn affect its solubility and stability .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

- Antioxidant Activity : A study synthesized derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one and evaluated their antioxidant activities. These compounds demonstrated significant antiradical activity, particularly against the DPPH radical, confirming their potential as antioxidants (Shatokhin et al., 2021).

Synthesis of Novel Compounds

- Synthesis of Coumarin Based Chalcone Derivatives : A new compound, similar in structure, was synthesized using a molecular hybridization method. This research focused on creating novel chalcone derivatives with potential applications in various fields (Suwito et al., 2018).

Biological Activity Studies

Antimicrobial Activity : A study utilized a related compound as a precursor for synthesizing new azole systems with potential biological activities. The synthesized compounds displayed significant antimicrobial activities (Azab et al., 2016).

Antimalarial Agents : Research into 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, structurally similar to the compound , showed promising results as antimalarial agents. They displayed micromolar potency against various strains of malaria (Patel et al., 2012).

Fluorescent Probes and Sensors

Detection of SO2 Derivatives : A derivative of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was used as a fluorescent probe for sensing SO2 derivatives in specific applications like wine quality control (Gómez et al., 2018).

Bioimaging of Zn²⁺ Ions : Another related compound was developed as a fluorescent probe for Zn²⁺, demonstrating excellent selectivity and sensitivity, with potential applications in cell imaging and environmental monitoring (Tan et al., 2014).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : A study investigated photo-cross-linkable polymers containing a similar molecular structure for inhibiting corrosion of mild steel in acidic environments, showcasing potential industrial applications (Baskar et al., 2014).

Propriétés

IUPAC Name |

3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJMKKGIANSSEB-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)